4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride
Overview
Description
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group substituted with a 2-aminopropyl chain and two methyl groups on the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, also known as Hydroxyamphetamine, is the adrenergic nerve terminals. It acts as an indirect sympathomimetic agent . The compound is primarily used in eye drops for diagnostic purposes, specifically for the diagnosis of Horner’s syndrome, which is characterized by nerve lesions .
Mode of Action
Hydroxyamphetamine causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis (pupil dilation) . This interaction with its targets leads to changes in the eye, specifically dilation of the pupil, which is useful for diagnostic tests .
Biochemical Pathways
The affected biochemical pathway involves the release of norepinephrine from adrenergic nerve terminals . This release of norepinephrine leads to mydriasis, which is the downstream effect of this pathway .
Pharmacokinetics
The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are localized to the site of application . The impact on bioavailability is also localized to the site of application .
Result of Action
The result of the compound’s action is the dilation of the pupil (mydriasis), which is useful for diagnostic tests . This allows for a better examination of the back of the eye .
Action Environment
The action of the compound is influenced by the environment in which it is used. As it is intended for local use only, specifically for ophthalmic use , the environment of the eye can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of monoamines. The interaction with MAO can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior . Additionally, this compound can bind to serotonin receptors, impacting serotonin signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it acts as an agonist at serotonin receptors, enhancing serotonin signaling . Additionally, it can inhibit the activity of certain enzymes, such as MAO, thereby increasing the levels of monoamines in the brain . These interactions can result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter signaling and improve cognitive function . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux and alter the levels of various metabolites in the body . These interactions can have significant implications for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by monoamine transporters, which facilitate its uptake into neurons . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with 2-bromopropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2-aminopropyl group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminopropyl)-N,N,3-trimethylaniline dihydrochloride
- 4-(2-aminopropyl)-N,3-dimethylaniline
Uniqueness
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
IUPAC Name |
4-(2-aminopropyl)-N,N-dimethylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9(12)8-10-4-6-11(7-5-10)13(2)3;;/h4-7,9H,8,12H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNCALMMPMUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971272 | |
Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55875-55-3 | |
Record name | Phenethylamine, 4-dimethylamino-alpha-methyl-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055875553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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